molecular formula C22H17BrN4 B11434922 6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11434922
M. Wt: 417.3 g/mol
InChI Key: OPMXWAQUHQWTOW-UHFFFAOYSA-N
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Description

6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound features a bromine atom, an indole moiety, and a substituted imidazo[1,2-a]pyridine framework. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the indole and bromine substituents. Key steps may involve:

    Cyclization Reactions: Formation of the imidazo[1,2-a]pyridine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the bromine atom via halogenation reactions.

    Coupling Reactions: Attachment of the indole moiety using coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1H-indole-3-acetic acid methyl ester: A related compound with a bromine-substituted indole moiety.

    7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate: Another compound featuring a bromine-substituted indole structure.

Uniqueness

6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its imidazo[1,2-a]pyridine core and bromine-substituted indole moiety make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H17BrN4

Molecular Weight

417.3 g/mol

IUPAC Name

6-bromo-2-(1H-indol-3-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H17BrN4/c1-14-6-2-4-8-18(14)25-22-21(26-20-11-10-15(23)13-27(20)22)17-12-24-19-9-5-3-7-16(17)19/h2-13,24-25H,1H3

InChI Key

OPMXWAQUHQWTOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CNC5=CC=CC=C54

Origin of Product

United States

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